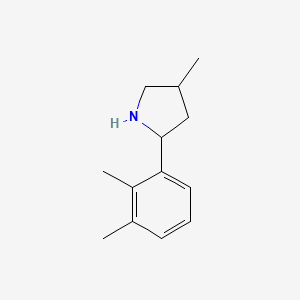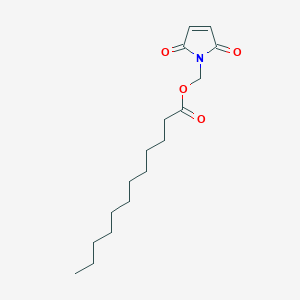
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate is a chemical compound with the molecular formula C17H27NO4 and a molecular weight of 309.4 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a dodecanoate ester group. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate typically involves the reaction of pyrrole derivatives with dodecanoic acid or its derivatives under specific conditions. One common method involves the esterification of 2,5-dioxopyrrolidine with dodecanoic acid in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions with a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, solvent-free and catalyst-free methods have been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate
Uniqueness
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate is unique due to its specific ester group and the length of the dodecanoate chain. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
57840-23-0 |
|---|---|
Formule moléculaire |
C17H27NO4 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrol-1-yl)methyl dodecanoate |
InChI |
InChI=1S/C17H27NO4/c1-2-3-4-5-6-7-8-9-10-11-17(21)22-14-18-15(19)12-13-16(18)20/h12-13H,2-11,14H2,1H3 |
Clé InChI |
LEBKLSVYGOBQPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCN1C(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12882761.png)

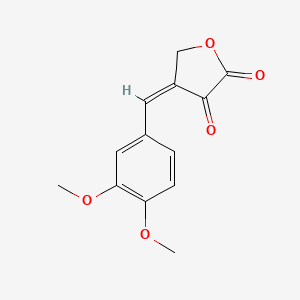
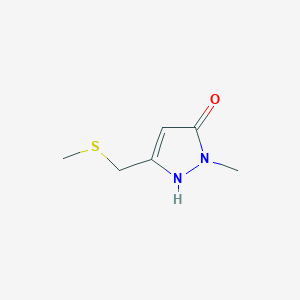
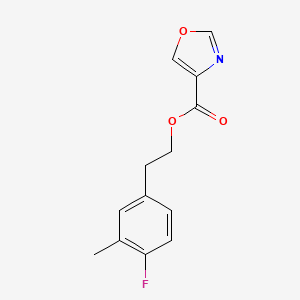
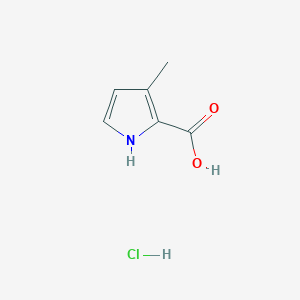
![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)
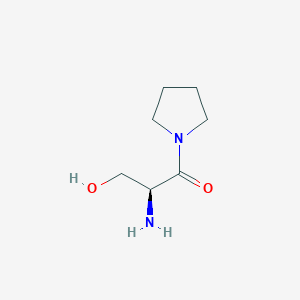
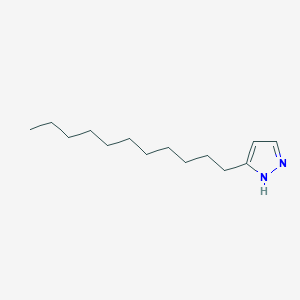
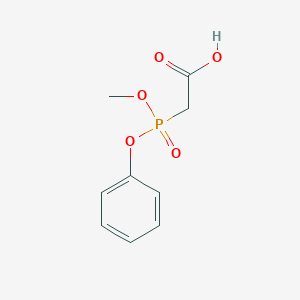
![5-(1H-benzo[d]imidazol-2-yl)furan-2-amine](/img/structure/B12882827.png)
![(R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12882832.png)
![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
